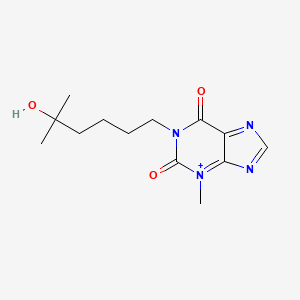
6-Amino-3-bromo-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-bromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, featuring amino, bromo, and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxybenzoic acid (salicylic acid) followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:
Bromination: Salicylic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 3-bromo-2-hydroxybenzoic acid.
Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino and hydroxy groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidation of the hydroxy group can yield quinones or other oxidized derivatives.
Reduction Products: Reduction of the amino group can lead to the formation of amines or other reduced species.
Applications De Recherche Scientifique
6-Amino-3-bromo-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-3-bromo-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, bromo, and hydroxy groups allows for various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-bromobenzoic acid
- 2-Amino-3-bromobenzoic acid
- 3-Amino-5-bromobenzoic acid
Uniqueness
6-Amino-3-bromo-2-hydroxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups ortho to each other allows for unique intramolecular interactions and potential chelation with metal ions, making it valuable in various applications.
Propriétés
Formule moléculaire |
C7H6BrNO3 |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
6-amino-3-bromo-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,9H2,(H,11,12) |
Clé InChI |
FEZGYFNRBLECMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)C(=O)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aS,3bR,9bS,11aS)-11a-ethyl-7-methoxy-1H,2H,3H,3aH,3bH,4H,5H,6H,9H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one](/img/structure/B14791211.png)


![Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B14791234.png)
![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B14791240.png)


![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)
![tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14791248.png)

![Tert-butyl 5-bromo-4-oxo-3-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate](/img/structure/B14791264.png)

